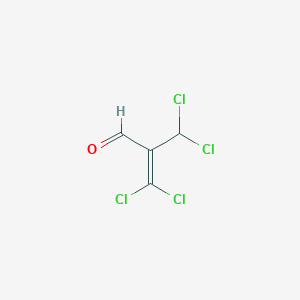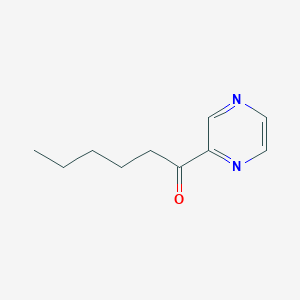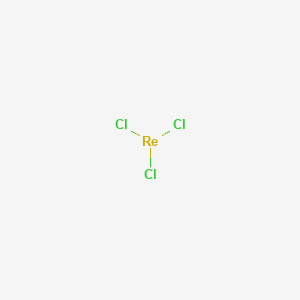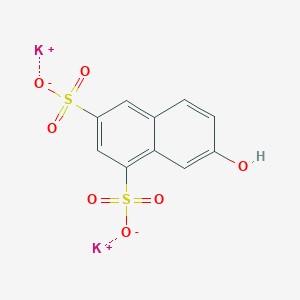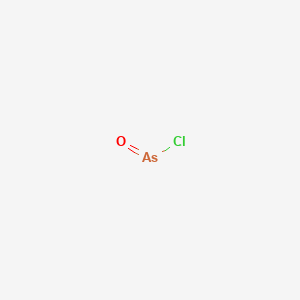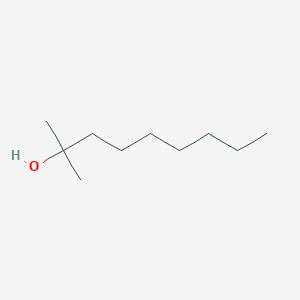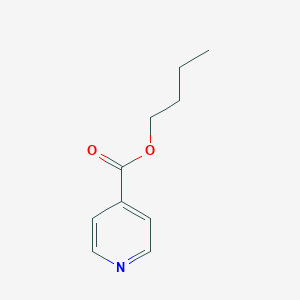
异烟酸丁酯
描述
Butyl isonicotinate is a chemical compound with the molecular formula C10H13NO2 . It is also known by other names such as N-BUTYL ISONICOTINATE and butyl pyridine-4-carboxylate . It has a molecular weight of 179.22 g/mol .
Synthesis Analysis
The synthesis of Butyl isonicotinate has been discussed in various studies. One such method involves the use of N-hydroxyphthalimide esters in a decarboxylative borylation process . This process uses tert-butyl isonicotinate as a catalyst under base-free conditions .
Molecular Structure Analysis
The molecular structure of Butyl isonicotinate consists of 10 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The IUPAC name for this compound is butyl pyridine-4-carboxylate . The InChIKey for Butyl isonicotinate is UMQFMEMKBWWILL-UHFFFAOYSA-N .
Chemical Reactions Analysis
Butyl isonicotinate has been used in various chemical reactions. For instance, it has been used as a catalyst in the decarboxylative borylation of aryl and alkenyl carboxylic acids . The reaction proceeds via a NHPI ester and t-butyl isonicotinate-diboron adduct, which upon cleavage, generates an aryl or alkenyl radical and a pyridine-stabilized boron-centered radical .
Physical And Chemical Properties Analysis
Butyl isonicotinate has several computed properties. It has a molecular weight of 179.22 g/mol, an XLogP3 of 2.3, and a topological polar surface area of 39.2 Ų . It has no hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds .
科学研究应用
太阳能电池技术:异烟酸酯衍生物(包括异烟酸丁酯)已被研究作为染料敏化的 TiO2 太阳能电池中的添加剂。发现它们可以增加开路电位和短路电流密度,从而提高能量转换效率。这表明它们在提高低成本染料敏化太阳能电池性能方面的潜力 (Bagheri & Dehghani, 2015).
害虫管理:异烟酸甲酯是一种类似于异烟酸丁酯的 4-吡啶基羰基化合物,已被研究用于蓟马害虫管理。它作为一种非信息素半化学物质,用于温室中蓟马的彩色粘性诱捕器,在各种害虫管理策略中显示出潜力 (Teulon et al., 2017).
香精香料工业:丁酸丁酯主要用作香精香料工业中的固定剂和改性剂,通过用脂肪酶使异丁酸与正丁醇酯化而合成。这突出了它在风味增强和改性中的作用 (Yadav & Lathi, 2003).
橡胶和聚合物化学:异烟酸酯衍生物用于异丁烯共聚物(如丁基和卤丁基橡胶)的化学和物理改性。由于其低透气性和热稳定性,这些材料在轮胎制造、制药封口和其他领域得到应用 (Mcdonald, Shaffer, & Tsou, 2016)。此外,聚异丁烯-共-异戊二烯(丁基橡胶)的功能化以制备多功能材料也是一个研究领域,展示了这些衍生物在聚合物科学中的多功能性 (Moustafa & Gillies, 2013).
医药化学:与异烟酸丁酯相关的化合物异氰酸丁酯用作各种生物活性物质(包括杀菌剂和杀虫剂)生产中的前体。它通过氨基甲酸酯热解合成,突出了其在医药和农业化学领域的重要性 (Dashkin et al., 2019).
属性
IUPAC Name |
butyl pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-3-8-13-10(12)9-4-6-11-7-5-9/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQFMEMKBWWILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160667 | |
| Record name | Butyl isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl isonicotinate | |
CAS RN |
13841-66-2 | |
| Record name | 4-Pyridinecarboxylic acid, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13841-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl isonicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013841662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13841-66-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl isonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL ISONICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVZ2PX9ZJ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



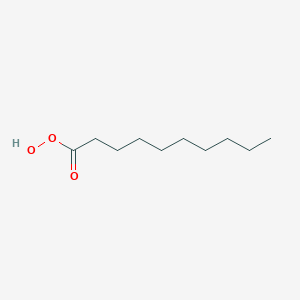
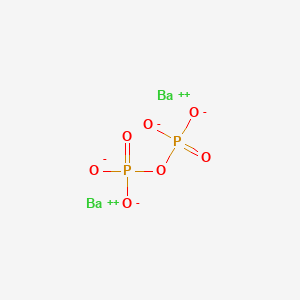
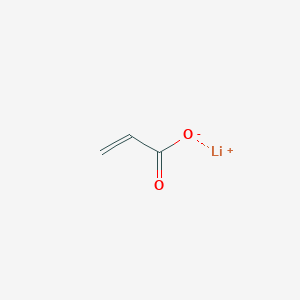
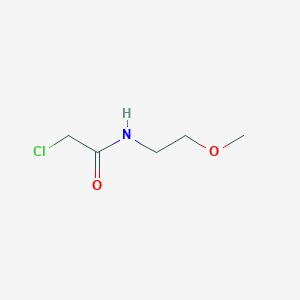
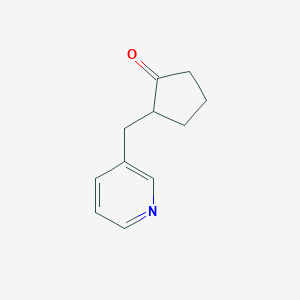
![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)
